molecular formula C9H12ClN B13002754 5-Chloro-2-isobutylpyridine

5-Chloro-2-isobutylpyridine

Cat. No.: B13002754
M. Wt: 169.65 g/mol
InChI Key: SVEKGYPFZOJUPE-UHFFFAOYSA-N
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Description

5-Chloro-2-isobutylpyridine is an organic compound with the molecular formula C9H12ClN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the 5-position and an isobutyl group at the 2-position of the pyridine ring. This structural modification imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-isobutylpyridine. This process typically uses reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position of the pyridine ring .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. Additionally, the use of alternative chlorinating agents and solvents can optimize the process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isobutylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

5-Chloro-2-isobutylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-isobutylpyridine involves its interaction with specific molecular targets. The chlorine atom and isobutyl group contribute to its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.

    2-Isobutylpyridine: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-ethylpyridine: Contains an ethyl group instead of an isobutyl group.

Uniqueness

5-Chloro-2-isobutylpyridine is unique due to the combination of the chlorine atom and the isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

5-chloro-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

SVEKGYPFZOJUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C=C1)Cl

Origin of Product

United States

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